1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents include carbonyl diimidazole (CDI) or phosphorus oxychloride (POCl₃).
Attachment of the piperidine ring: The 1,2,4-oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the prop-2-en-1-one moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidation can yield carboxylic acids or ketones.
- Reduction can produce alcohols.
- Substitution can introduce alkyl or acyl groups, leading to a variety of derivatives.
Scientific Research Applications
1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential therapeutic properties, such as acting as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its oxadiazole and piperidine moieties. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-based pharmaceuticals, which may have similar pharmacological profiles.
Uniqueness: 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the specific combination of the oxadiazole and piperidine rings, which can confer distinct chemical properties and biological activities not found in other compounds with only one of these moieties.
This compound’s unique structure allows for diverse applications and makes it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)14-7-5-4-6-9(14)11-12-8(2)16-13-11/h3,9H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCOVFSAFCUJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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